molecular formula C11H6Cl2N2 B1603525 4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile CAS No. 87388-06-5

4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B1603525
CAS No.: 87388-06-5
M. Wt: 237.08 g/mol
InChI Key: LQQWFTUQARACNM-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C11H6Cl2N2 and its molecular weight is 237.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds, including compounds prepared by reacting 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with various arylidenemalononitriles, yielding products with excellent yield. This research underscores the compound's utility in creating complex molecules with potential biological applications (Sroor, 2019).

Molecular Structure and Activity

  • Investigations into the structural, spectroscopic, thermal, and antimicrobial characteristics of 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and its transition metal complexes revealed high antibacterial activity, suggesting the compound's significant role in developing new antimicrobial agents (Sadeek et al., 2015).

Environmental and Analytical Applications

  • A molecularly imprinted polymers-based electrochemical sensor for 2,4-Dichlorophenol determination showcased the use of pyrrole in creating highly selective sensors, indicating potential environmental monitoring applications of related compounds (Liu et al., 2016).

Photophysical Properties and Applications

  • The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines from 1-[3-(thienyl-2-carbonitrile)]pyrrole highlighted a method for producing compounds with potential applications in medicinal chemistry, showcasing the versatility of pyrrole derivatives in synthesizing complex heterocyclic compounds (Vega & Gil, 1991).

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2/c12-8-1-2-9(11(13)3-8)10-6-15-5-7(10)4-14/h1-3,5-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQWFTUQARACNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CNC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604091
Record name 4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87388-06-5
Record name 4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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